Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
Tert-butyl (1R,5S)-1-amino-3-azabicyclo[320]heptane-3-carboxylate is a fascinating chemical compound with unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate can be synthesized through multiple steps starting from readily available precursors. A typical synthesis involves the cyclization of a linear precursor, followed by the introduction of the tert-butyl and amino groups. For example, one common route includes:
Cyclization: : The linear precursor undergoes cyclization under acidic conditions to form the bicyclic core.
Functionalization: : Introduction of the tert-butyl group via a Friedel-Crafts alkylation.
Amination: : Introduction of the amino group using reagents like ammonia or amines under reductive amination conditions.
Industrial Production Methods
Industrial production often leverages optimized synthetic routes that maximize yield and minimize by-products. Scaled-up processes typically use continuous flow chemistry to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions:
Oxidation: : Oxidative conditions can convert the amino group into a nitro or nitroso derivative.
Reduction: : Reductive agents can convert the carboxylate group into an alcohol.
Substitution: : Halogenation or other electrophilic substitution reactions can occur at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : N-Bromosuccinimide, sulfuryl chloride.
Major Products
Major products from these reactions include nitro derivatives, alcohols, and halogenated compounds.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its rigid bicyclic structure imparts stereochemical control in reactions.
Biology
In biology, derivatives of this compound serve as enzyme inhibitors, impacting various biochemical pathways. They can be used in studying enzyme kinetics and mechanisms.
Medicine
In the medical field, this compound has potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological disorders due to its ability to interact with central nervous system receptors.
Industry
In industry, its derivatives are explored as catalysts in stereoselective synthesis, aiding in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The biological activity of tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate often involves binding to specific molecular targets such as receptors or enzymes. This binding can modulate the activity of these proteins, influencing signaling pathways and physiological responses.
Comparison with Similar Compounds
Compared to other bicyclic compounds, tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate offers unique structural rigidity and functional versatility.
List of Similar Compounds
Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-2-carboxylate
Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-4-carboxylate
Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]octane-3-carboxylate
Properties
IUPAC Name |
tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-5-11(8,12)7-13/h8H,4-7,12H2,1-3H3/t8-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZURJTVFRKRXMA-KWQFWETISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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